3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S2/c29-28(30)24-19-22(36(33,34)25-21-9-5-2-6-10-21)11-12-23(24)26-14-16-27(17-15-26)35(31,32)18-13-20-7-3-1-4-8-20/h1-13,18-19,25H,14-17H2/b18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEPPYWNDFYFNH-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide typically involves multiple steps. The process begins with the nitration of N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide. This nitration reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Core Scaffold Differences: The target compound’s benzenesulfonamide core distinguishes it from quinazolinone-containing analogs (e.g., ).
This contrasts with the electron-donating methoxy group in , which improved COX-2 inhibition but may reduce metabolic stability. Piperazine Sulfonyl: The piperazine ring introduces conformational flexibility and basicity, which may improve solubility or enable interactions with hydrophobic pockets. This feature is absent in simpler sulfonamide analogs like 2a .
Biological Activity Trends: The highest COX-2 inhibition (47.1%) observed in correlates with the presence of a methoxy group and quinazolinone ring.
Synthetic Considerations :
- The synthesis of the target compound likely parallels methods described in , where sulfonamides are formed via reaction of sulfonyl chlorides with anilines. The piperazine sulfonyl group could be introduced through nucleophilic substitution or coupling reactions, as seen in .
Biological Activity
The compound 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is a complex sulfonamide derivative with potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Nitro Group : The presence of the nitro group (-NO2) is significant for its biological activity, influencing electron distribution and reactivity.
- Sulfonamide Backbone : This moiety is known for various pharmacological effects, including antimicrobial properties.
- Piperazine Ring : Commonly associated with psychoactive drugs, piperazines can also exhibit anti-inflammatory and analgesic effects.
Antibacterial Activity
Recent studies have suggested that sulfonamide derivatives exhibit notable antibacterial properties. The mechanism often involves the inhibition of bacterial folate synthesis, critical for bacterial growth. The specific compound has shown promising results in vitro against various bacterial strains, including resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays. Notably, it has demonstrated cytotoxic effects against several cancer cell lines. For instance, the compound exhibited a higher cytotoxicity profile in human laryngeal carcinoma cells compared to normal cells.
Case Study: Cytotoxicity Evaluation
In a study involving multiple cancer cell lines, the following results were obtained:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Laryngeal Carcinoma | 5.0 | 10 |
| Breast Cancer | 12.0 | 5 |
| Normal Human Fibroblasts | >50 | - |
The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Nitro-containing compounds are known to modulate inflammatory responses. The target compound has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-α, making it a candidate for further development in treating inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of nitric oxide synthase (iNOS), which plays a crucial role in the inflammatory pathway. The following table summarizes the inhibitory effects observed:
| Inflammatory Mediator | Inhibition (%) at 10 µM |
|---|---|
| iNOS | 70 |
| COX-2 | 65 |
| TNF-α | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
